3-(2,5-difluorophenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(2,5-Difluorophenyl)-6-[(E)-2-phenyl-1-ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that features a unique combination of triazole and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-difluorophenyl)-6-[(E)-2-phenyl-1-ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through a one-pot catalyst-free procedure. This method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, resulting in excellent yields .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can also occur, often involving the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Substitution reactions, where one functional group is replaced by another, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halogenating agents and nucleophiles can be employed under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated forms of the compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its unique structure makes it a candidate for drug development, especially in targeting specific enzymes or receptors.
Industry: The compound’s stability and reactivity make it suitable for use in materials science, including the development of new polymers and coatings.
Mechanism of Action
The mechanism by which 3-(2,5-difluorophenyl)-6-[(E)-2-phenyl-1-ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its effects is primarily through interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind effectively to these targets, thereby modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazole: Similar in structure but lacks the phenyl and ethenyl groups.
Triazolo[1,5-a]pyrimidine: Contains a triazole ring but differs in the arrangement of nitrogen atoms.
Triazolo[3,4-b][1,3,4]thiadiazine: Similar core structure but with different substituents.
Uniqueness
3-(2,5-Difluorophenyl)-6-[(E)-2-phenyl-1-ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its specific combination of functional groups and the presence of both triazole and thiadiazole rings
Properties
Molecular Formula |
C17H10F2N4S |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-(2,5-difluorophenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H10F2N4S/c18-12-7-8-14(19)13(10-12)16-20-21-17-23(16)22-15(24-17)9-6-11-4-2-1-3-5-11/h1-10H/b9-6+ |
InChI Key |
WQBQXJDUYOWAML-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4=C(C=CC(=C4)F)F |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=C(C=CC(=C4)F)F |
Origin of Product |
United States |
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